N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
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Overview
Description
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3-methylphenylamine with a suitable acylating agent, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction parameters and improved scalability. These systems can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- 2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide
Uniqueness
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the combination of aromatic and amide functionalities. These characteristics confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H18N2O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-14-7-5-10-16(13-14)21-19(18(23)15-8-3-2-4-9-15)22-20(24)17-11-6-12-25-17/h2-13,19,21H,1H3,(H,22,24) |
InChI Key |
KJDJQKFSVOFKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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